(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a bicyclic framework incorporating a thiazolidinone core, a cyclohexenylmethylidene substituent, and a 1,1-dioxidotetrahydrothiophen-3-yl group. The Z-configuration at the 5-position is critical for its spatial orientation and intermolecular interactions, as confirmed by X-ray crystallography using SHELX programs . The compound’s synthesis typically involves cyclocondensation of thioamide precursors with ketones or aldehydes under acidic conditions, followed by oxidation of the tetrahydrothiophene moiety to the sulfone .
Properties
IUPAC Name |
(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S3/c16-13-12(8-10-4-2-1-3-5-10)20-14(19)15(13)11-6-7-21(17,18)9-11/h1-2,8,10-11H,3-7,9H2/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZDNIQQRWGYJF-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidinone Core: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.
Introduction of the Cyclohexenylmethylidene Group: This step might involve a condensation reaction with cyclohexenyl aldehyde or its derivatives under basic or acidic conditions.
Oxidation and Sulfonation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the double bonds or the thioxo group, potentially forming thioethers or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds with thiazolidinone cores are often studied for their potential therapeutic properties. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects.
Industry
In industry, such compounds might be used in the development of new materials or as catalysts in various chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinone derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives exhibit diverse pharmacological activities, modulated by substituents on the core scaffold. Below is a comparative analysis of the target compound with analogs reported in recent studies:
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Biological Activity | Unique Attributes vs. Target Compound |
|---|---|---|---|
| 5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 4-methylbenzylidene group | Antimicrobial (Gram-positive bacteria) | Lacks sulfone and cyclohexenyl groups; reduced steric hindrance |
| (5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-3-cyclohexyl analog | Pyrazole-thiophene hybrid | Anticancer (IC₅₀: 12 µM, HeLa cells) | Replaces sulfone with thiophene; enhanced π-π stacking but lower metabolic stability |
| (5Z)-3-(1-phenylethyl)-5-{[3-(2-methyl-4-isopropoxyphenyl)-1-phenylpyrazol-4-yl]methylidene} analog | Isopropoxyphenyl-pyrazole substituent | Anti-inflammatory (COX-2 inhibition: 78% at 10 µM) | Bulky aryl groups improve target selectivity but reduce solubility |
| (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(3-methylbutyl) analog | Ethylamino-sulfone side chain | Antiviral (HCV protease inhibition) | Shares sulfone group but lacks cyclohexenyl moiety; lower lipophilicity |
| 3-Cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Methoxybenzylidene substituent | Antidiabetic (PPAR-γ agonist) | Ether functionality enhances polarity but diminishes membrane permeability |
Key Findings
Cyclohexenylmethylidene vs. Aryl Substituents : The cyclohexenyl group introduces conformational rigidity, which may reduce off-target interactions compared to flexible alkyl chains (e.g., 3-methylbutyl in ) or planar aryl systems (e.g., benzylidene in ).
Bioactivity Gaps : While fluorinated analogs (e.g., 4-fluorobenzyl derivatives) show strong anticancer activity , the target compound’s bioactivity remains underexplored, necessitating assays for kinase inhibition or antimicrobial profiling .
Biological Activity
(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the context of anti-melanogenic effects and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Canonical SMILES: COC1=CC=C(C=C1)CN2C(=O)C(=CC3CCC=CC3)SC2=S
InChI: InChI=1S/C18H19NO2S2/c1-21-15-9-7-14(8-10-15)12-19-17(20)16(23-18(19)22)11-13-5-3-2-4-6-13/h2-3,7-11,13H,4-6,12H2,1H3/b16-11-
Tyrosinase Inhibition
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibition of tyrosinase activity. Tyrosinase is a key enzyme involved in melanin biosynthesis. The inhibition of this enzyme can lead to reduced melanin production, making these compounds potential agents for skin whitening.
In vitro studies reported that analogs of this compound exhibited IC50 values significantly lower than that of kojic acid (IC50 = 25.26 ± 1.10 µM), a well-known tyrosinase inhibitor. Specifically:
| Compound | IC50 (µM) |
|---|---|
| Analog 2 | 5.21 ± 0.86 |
| Analog 3 | 1.03 ± 0.14 |
These results indicate a potent inhibitory effect on tyrosinase activity by these compounds .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. The compound and its analogs demonstrated significant radical scavenging activity and reduced levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These antioxidant effects are believed to contribute to their anti-melanogenic activity.
In cellular assays using B16F10 cells (a mouse melanoma cell line), the compounds were shown to significantly reduce melanin production and inhibit the expression of melanogenesis-associated proteins .
The mechanism by which these compounds exert their biological effects has been explored through molecular docking studies. The docking results indicated that these compounds bind effectively to the active site of tyrosinase and may also interact with allosteric sites, suggesting multiple pathways for inhibition . Kinetic studies further supported these findings by demonstrating both competitive and noncompetitive inhibition patterns.
Study 1: Inhibition of Melanin Production
A study involving B16F10 cells treated with different concentrations of the compound showed a concentration-dependent reduction in melanin production when stimulated with α-MSH and IBMX. The results indicated that the compound not only inhibited tyrosinase but also affected downstream signaling pathways related to melanogenesis .
Study 2: Antioxidant Efficacy
Another study assessed the antioxidant capacity of the compound through various assays including DPPH radical scavenging and ABTS assays. The results confirmed that the compound exhibited strong antioxidant activity comparable to standard antioxidants .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one, and how can yields be improved?
- Methodology :
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Step 1 : Condensation of thiosemicarbazide derivatives with substituted aldehydes (e.g., cyclohex-3-enecarboxaldehyde) under reflux in ethanol or DMF, using sodium acetate as a catalyst .
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Step 2 : Cyclization of intermediates with chloroacetic acid or its derivatives in acidic conditions (e.g., HCl) to form the thiazolidinone core .
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Optimization :
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Use of inert atmospheres (N₂) to prevent oxidation of sensitive intermediates like the cyclohexenyl group .
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Temperature control (e.g., 60–80°C for cyclization) to minimize side reactions .
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Yield Improvement :
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Catalyst screening (e.g., triethylamine for better cyclization efficiency) .
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Purification via recrystallization (chloroform/methanol) or column chromatography (silica gel, ethyl acetate/hexane) .
- Data Table :
| Reaction Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Aldehyde Condensation | Ethanol | NaOAc | 65–70 | |
| Cyclization | HCl (6N) | None | 75–80 | |
| Final Purification | Chloroform | – | 85–90 |
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Analytical Workflow :
-
NMR :
-
¹H NMR : Identify protons on the cyclohexenyl (δ 5.2–5.8 ppm, olefinic) and tetrahydrothiophene-dioxide (δ 3.1–3.5 ppm, SO₂-CH₂) groups .
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¹³C NMR : Confirm carbonyl (C=O, δ 170–175 ppm) and thiocarbonyl (C=S, δ 190–200 ppm) signals .
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Mass Spectrometry :
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High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ from the tetrahydrothiophene moiety) .
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IR Spectroscopy :
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Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (S=O stretch) .
- Common Pitfalls :
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Overlapping signals in NMR due to stereoisomerism (Z/E configuration of the cyclohexenylidene group). Use NOESY to resolve spatial correlations .
Advanced Research Questions
Q. How does the stereochemistry (Z-configuration) of the cyclohexenylidene group influence biological activity?
- Experimental Design :
- Comparative Studies : Synthesize both Z and E isomers via controlled reaction conditions (e.g., light exclusion for Z-configuration) and compare bioactivity .
- Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. The Z-isomer shows better steric fit in hydrophobic pockets due to bent geometry .
- Case Study :
- In a thiazolidinone analog, the Z-isomer exhibited 5× higher inhibition of β-lactamase compared to the E-isomer (IC₅₀ = 1.2 µM vs. 6.3 µM) .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Root Cause Analysis :
- Purity Discrepancies : Variations in HPLC purity (e.g., 95% vs. 99%) significantly impact activity. Validate purity with dual detectors (UV/ELSD) .
- Assay Conditions : Differences in buffer pH (e.g., phosphate vs. Tris-HCl) alter compound solubility and protonation states. Standardize protocols using ISO guidelines .
- Mitigation Strategy :
- Cross-validate data using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .
Q. How can computational methods predict the compound’s metabolic stability?
- In Silico Workflow :
- Metabolite Prediction : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., cyclohexenyl double bond) .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using docking scores. The sulfone group in tetrahydrothiophene reduces CYP affinity (Ki > 10 µM) .
- Validation :
- Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes, t₁/₂ = 45 min) .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Process Chemistry :
- Batch vs. Flow : Transition from batch reactions (low yield reproducibility) to continuous flow systems for cyclization steps (improves heat transfer) .
- Solvent Selection : Replace DMF (toxic) with cyclopentyl methyl ether (CPME) for greener processing .
- Cost Analysis :
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Raw Material Cost | $500/g | $200/g |
| Purity | 95% | 98% |
| Reference |
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show negligible effects?
- Hypothesis Testing :
- Strain Variability : Test against standardized ATCC strains (e.g., S. aureus ATCC 25923) vs. clinical isolates with antibiotic resistance genes .
- Biofilm Interference : Biofilm-forming strains reduce compound penetration. Use assays with/without biofilm disruption (e.g., DNase treatment) .
- Resolution :
- Re-evaluate MIC values under consistent conditions (e.g., CLSI guidelines) and report median values from triplicate experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
